molecular formula C23H22N4O3S B2902799 3-Methyl-8-phenacylsulfanyl-7-(3-phenylpropyl)purine-2,6-dione CAS No. 326918-87-0

3-Methyl-8-phenacylsulfanyl-7-(3-phenylpropyl)purine-2,6-dione

Cat. No. B2902799
M. Wt: 434.51
InChI Key: NWAZMFIYEJDQEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-8-phenacylsulfanyl-7-(3-phenylpropyl)purine-2,6-dione, also known as MPP, is a synthetic compound that belongs to the purine family. It has been widely used in scientific research due to its unique properties and potential applications in various fields.

Mechanism Of Action

The mechanism of action of 3-Methyl-8-phenacylsulfanyl-7-(3-phenylpropyl)purine-2,6-dione is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. 3-Methyl-8-phenacylsulfanyl-7-(3-phenylpropyl)purine-2,6-dione has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.

Biochemical And Physiological Effects

3-Methyl-8-phenacylsulfanyl-7-(3-phenylpropyl)purine-2,6-dione has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. 3-Methyl-8-phenacylsulfanyl-7-(3-phenylpropyl)purine-2,6-dione has been shown to have a protective effect on neurons and to prevent the formation of amyloid-beta plaques, which are associated with Alzheimer's disease.

Advantages And Limitations For Lab Experiments

3-Methyl-8-phenacylsulfanyl-7-(3-phenylpropyl)purine-2,6-dione has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab, and it is relatively cheap compared to other compounds. 3-Methyl-8-phenacylsulfanyl-7-(3-phenylpropyl)purine-2,6-dione has also been shown to have low toxicity and to be well-tolerated in animal studies. However, 3-Methyl-8-phenacylsulfanyl-7-(3-phenylpropyl)purine-2,6-dione has some limitations for lab experiments. It is not very water-soluble, which can make it difficult to administer in certain experiments. It also has a short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for the study of 3-Methyl-8-phenacylsulfanyl-7-(3-phenylpropyl)purine-2,6-dione. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the investigation of the potential therapeutic applications of 3-Methyl-8-phenacylsulfanyl-7-(3-phenylpropyl)purine-2,6-dione in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, the mechanism of action of 3-Methyl-8-phenacylsulfanyl-7-(3-phenylpropyl)purine-2,6-dione needs to be further elucidated to fully understand its potential applications. Finally, more studies are needed to determine the long-term effects of 3-Methyl-8-phenacylsulfanyl-7-(3-phenylpropyl)purine-2,6-dione and its potential toxicity in humans.
Conclusion:
In conclusion, 3-Methyl-8-phenacylsulfanyl-7-(3-phenylpropyl)purine-2,6-dione, or 3-Methyl-8-phenacylsulfanyl-7-(3-phenylpropyl)purine-2,6-dione, is a synthetic compound that has been widely used in scientific research due to its unique properties and potential applications in various fields. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties, as well as its potential use in the treatment of neurodegenerative diseases. 3-Methyl-8-phenacylsulfanyl-7-(3-phenylpropyl)purine-2,6-dione has several advantages for lab experiments, but also has some limitations. Future research should focus on the development of new synthesis methods, investigation of potential therapeutic applications, and further elucidation of the mechanism of action of 3-Methyl-8-phenacylsulfanyl-7-(3-phenylpropyl)purine-2,6-dione.

Synthesis Methods

The synthesis of 3-Methyl-8-phenacylsulfanyl-7-(3-phenylpropyl)purine-2,6-dione involves several steps, including the reaction between 3-methylxanthine and 3-bromopropiophenone, followed by the reaction with thiourea and sodium hydroxide. The final product is obtained by the reaction of the intermediate with acetic anhydride and sulfuric acid. The purity of the final product is usually determined by high-performance liquid chromatography (HPLC) or gas chromatography (GC).

Scientific Research Applications

3-Methyl-8-phenacylsulfanyl-7-(3-phenylpropyl)purine-2,6-dione has been widely used in scientific research due to its potential applications in various fields. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. 3-Methyl-8-phenacylsulfanyl-7-(3-phenylpropyl)purine-2,6-dione has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

3-methyl-8-phenacylsulfanyl-7-(3-phenylpropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3S/c1-26-20-19(21(29)25-22(26)30)27(14-8-11-16-9-4-2-5-10-16)23(24-20)31-15-18(28)17-12-6-3-7-13-17/h2-7,9-10,12-13H,8,11,14-15H2,1H3,(H,25,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWAZMFIYEJDQEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC(=O)C3=CC=CC=C3)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-8-phenacylsulfanyl-7-(3-phenylpropyl)purine-2,6-dione

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